molecular formula C24H13NO B14229148 2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-65-2

2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Katalognummer: B14229148
CAS-Nummer: 823227-65-2
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: YLDFDPOKKFTLCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H13NO. It is characterized by the presence of multiple aromatic rings and ethynyl linkages, making it a compound of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves a multi-step process:

    Sonogashira Coupling Reaction: This reaction is used to form the ethynyl linkages between aromatic rings. It involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The formyl group in 2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile depends on its application:

    Fluorescent Probe: The compound’s conjugated system allows it to absorb and emit light, making it useful in imaging applications.

    Therapeutic Agent: It may interact with specific molecular targets such as enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 4-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Uniqueness

2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific arrangement of formyl and ethynyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or optical properties.

Eigenschaften

CAS-Nummer

823227-65-2

Molekularformel

C24H13NO

Molekulargewicht

331.4 g/mol

IUPAC-Name

2-[2-[2-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C24H13NO/c25-17-24-8-4-3-7-23(24)16-15-22-6-2-1-5-21(22)14-13-19-9-11-20(18-26)12-10-19/h1-12,18H

InChI-Schlüssel

YLDFDPOKKFTLCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C=O)C#CC3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.